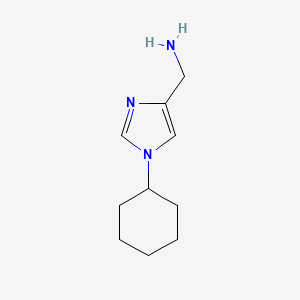
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine is an organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Cyclohexyl-1h-imidazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(1-Cyclohexyl-1h-imidazol-4-yl)methanamine can be compared with other imidazole derivatives:
(1-Methyl-1H-imidazol-5-yl)methanamine: This compound has a methyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
(1-Ethyl-1H-imidazol-2-yl)methanol: This compound features an ethyl group and a hydroxyl group, making it distinct in terms of reactivity and applications.
(1-Benzyl-1H-imidazol-2-yl)methanol: The presence of a benzyl group in this compound results in unique properties compared to this compound.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1-cyclohexylimidazol-4-yl)methanamine |
InChI |
InChI=1S/C10H17N3/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h7-8,10H,1-6,11H2 |
InChI Key |
DLYLDSCCWDTLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



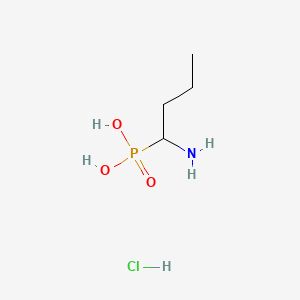
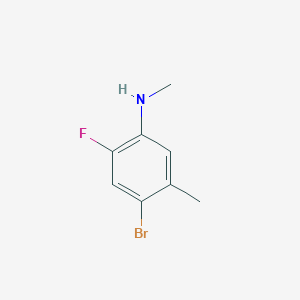
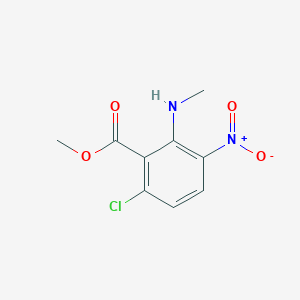
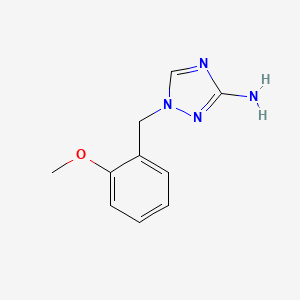
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)

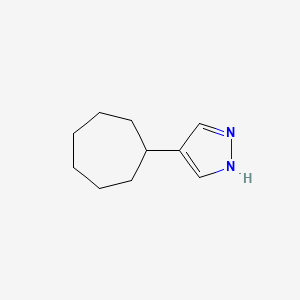
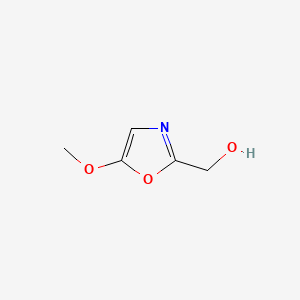

![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
